molecular formula C7H6FNO3 B151165 (2-Fluoro-5-nitrophenyl)methanol CAS No. 63878-73-9

(2-Fluoro-5-nitrophenyl)methanol

Cat. No. B151165
Key on ui cas rn: 63878-73-9
M. Wt: 171.13 g/mol
InChI Key: IFIOUOYJVOSTFH-UHFFFAOYSA-N
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Patent
US08680095B2

Procedure details

2-Fluoro-5-nitrobenzyl alcohol (1 g, 5.84 mmol) and morpholine (1.03 mL, 11.68 mmol) were heated at 115° C. for 1 h. The reaction mixture was then diluted with 40 mL of THF and washed with a saturated aqueous solution of Na2CO3 and then with brine. The organic layer was dried over MgSO4, filtered and evaporated to yield expected compound as yellow oil (1.38 g, 99% yield). MALDI-TOF: m/z 239.2 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH2:4][OH:5].[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1>C1COCC1>[N:13]1([C:2]2[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=2[CH2:4][OH:5])[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(CO)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
1.03 mL
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a saturated aqueous solution of Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1=C(C=C(C=C1)[N+](=O)[O-])CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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